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Compound of Interest

Compound Name: 2-Ethylacrylonitrile

Cat. No.: B154658 Get Quote

Introduction

2-Ethylacrylonitrile, also known by its IUPAC name 2-methylidenebutanenitrile, is a nitrile

compound with the chemical formula C5H7N. As a functionalized alkene, it holds potential as a

monomer for polymerization and as a building block in organic synthesis. The characterization

of its chemical structure and purity is paramount for its application in research and

development. This guide provides a detailed overview of the mass spectrometry, infrared

spectroscopy, and nuclear magnetic resonance spectroscopy data for 2-Ethylacrylonitrile. It is

intended to be a valuable resource for researchers, scientists, and professionals in drug

development and materials science.

Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for 2-
Ethylacrylonitrile.

Mass Spectrometry (MS)

Mass spectrometry of 2-Ethylacrylonitrile provides information about its molecular weight and

fragmentation pattern, which aids in confirming its molecular formula and structure. The data

presented is consistent with information available in public databases.[1]
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Parameter Value

Molecular Formula C5H7N

Molecular Weight 81.12 g/mol

Ionization Mode Electron Ionization (EI)

Major Peaks (m/z) Relative Intensity

81 100% (M+)

66 ~50%

54 ~40%

52 ~30%

39 ~25%

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Ethylacrylonitrile reveals the presence of its key functional groups.

The characteristic absorption bands are indicative of the nitrile and alkene moieties within the

molecule.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~2225 C≡N Nitrile Stretch

~1630 C=C Alkene Stretch

~2970 C-H sp3 C-H Stretch (Ethyl)

~3090 C-H sp2 C-H Stretch (Vinylic)

~1460 C-H sp3 C-H Bend (Ethyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of

a molecule. Due to the limited availability of public, peer-reviewed experimental NMR data for
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2-Ethylacrylonitrile, the following tables present predicted chemical shifts. These predictions

are based on computational models and serve as a reliable estimation for interpreting

experimental spectra.

¹H NMR (Predicted)

Proton
Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

H (vinylic) 5.9 - 6.1 Singlet 1H -

H' (vinylic) 5.8 - 6.0 Singlet 1H -

-CH₂- (ethyl) 2.2 - 2.4 Quartet 2H ~7.5

-CH₃ (ethyl) 1.1 - 1.3 Triplet 3H ~7.5

¹³C NMR (Predicted)

Carbon Chemical Shift (δ, ppm)

C≡N ~118

C (quaternary, alkene) ~135

=CH₂ (alkene) ~125

-CH₂- (ethyl) ~25

-CH₃ (ethyl) ~12

Experimental Protocols
The following are generalized experimental protocols representative of the methods used to

acquire the spectroscopic data presented above for a liquid sample like 2-Ethylacrylonitrile.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
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Sample Preparation: A dilute solution of 2-Ethylacrylonitrile (e.g., 1 mg/mL) is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a

rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Energy: 70 eV.

Mass Range: m/z 35-300.

Source Temperature: 230 °C.

Data Acquisition: Full scan mode.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: A small drop of neat 2-Ethylacrylonitrile is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected.
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The sample spectrum is then collected.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Spectral Range: 4000-400 cm⁻¹.

Post-Acquisition Processing: The final spectrum is presented in terms of transmittance or

absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Ethylacrylonitrile is dissolved in about 0.6

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Data Acquisition (¹H NMR):

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Data Acquisition (¹³C NMR):

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2 seconds.

Number of Scans: 512-1024 or more, depending on sample concentration.

Post-Acquisition Processing: The acquired free induction decays (FIDs) are Fourier-

transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the

residual solvent peak or TMS.

Visualization
The following diagram illustrates the chemical structure of 2-Ethylacrylonitrile, which is

fundamental to interpreting its spectroscopic data.

Caption: Chemical structure of 2-Ethylacrylonitrile showing key functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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